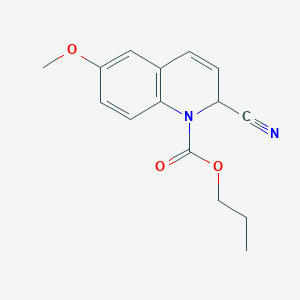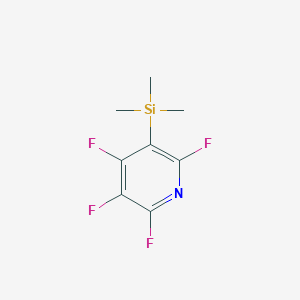
2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine is a fluorinated pyridine derivative with the molecular formula C8H9F4NSi. This compound is characterized by the presence of four fluorine atoms and a trimethylsilyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine typically involves the reaction of a fluorinated pyridine derivative with a trimethylsilyl reagent. One common method is the reaction of 2,3,4,6-tetrafluoropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly used.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling with a boronic acid would produce a biaryl compound .
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new materials and pharmaceuticals.
Biology: Fluorinated pyridine derivatives are often used in the design of enzyme inhibitors and other biologically active molecules.
Medicine: The compound’s derivatives can be explored for potential therapeutic applications, including as antiviral or anticancer agents.
Wirkmechanismus
The mechanism by which 2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine exerts its effects depends on the specific reaction or application. In substitution reactions, the electron-withdrawing fluorine atoms activate the pyridine ring towards nucleophilic attack. In coupling reactions, the trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,6-Tetrafluoropyridine: Lacks the trimethylsilyl group, making it less reactive in certain substitution and coupling reactions.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: Another fluorinated aromatic compound with different reactivity and applications.
Uniqueness
2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine is unique due to the presence of both fluorine atoms and a trimethylsilyl group. This combination enhances its reactivity and makes it a versatile building block for various chemical transformations .
Eigenschaften
CAS-Nummer |
259675-77-9 |
|---|---|
Molekularformel |
C8H9F4NSi |
Molekulargewicht |
223.24 g/mol |
IUPAC-Name |
trimethyl-(2,4,5,6-tetrafluoropyridin-3-yl)silane |
InChI |
InChI=1S/C8H9F4NSi/c1-14(2,3)6-4(9)5(10)7(11)13-8(6)12/h1-3H3 |
InChI-Schlüssel |
YAUDDVSQCCNUCB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(N=C(C(=C1F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


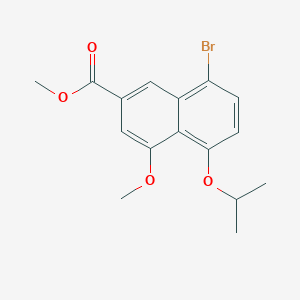
![Benzene, 1,3-bis[(6-bromohexyl)oxy]-](/img/structure/B12571066.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571070.png)
![[2-(But-2-en-2-yl)phenyl]methanol](/img/structure/B12571079.png)
![4,4'-[(4-Fluorophenyl)azanediyl]dibenzaldehyde](/img/structure/B12571081.png)
![2-(Methyl{4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B12571093.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine](/img/structure/B12571098.png)

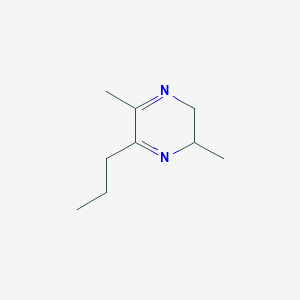
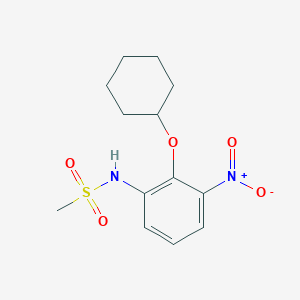
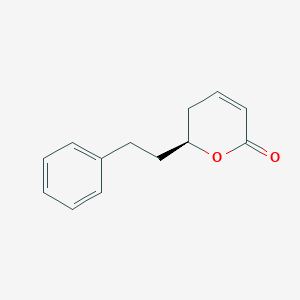
![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B12571118.png)

